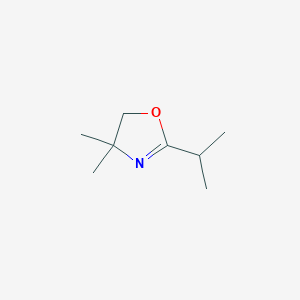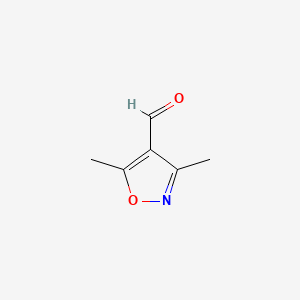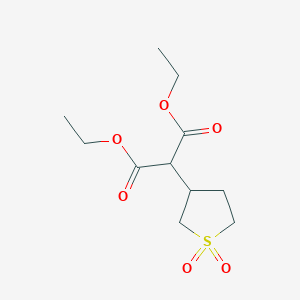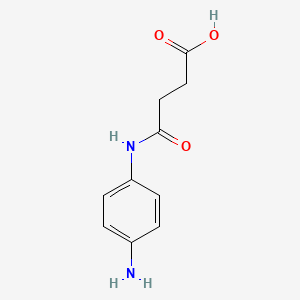
4-(4-Aminoanilino)-4-oxobutanoic acid
Übersicht
Beschreibung
The compound 4-(4-Aminoanilino)-4-oxobutanoic acid is a derivative of 4-oxobutanoic acid, which is a key intermediate in various synthetic pathways. It contains an amino group attached to an aniline moiety, which can participate in a variety of chemical reactions due to its nucleophilic character. The presence of the oxo group also makes it a potential candidate for further functionalization.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Another related compound, 4-(((4-aminophenyl)sulfonyl)oxy)-2,3-dihydroxy-4-oxobutanoic acid, was grown using a slow evaporation solution growth technique . Additionally, a surfactant containing the 4-oxobutanoic acid moiety was synthesized using a novel copper-catalyzed cross-coupling reaction . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 4-(4-Aminoanilino)-4-oxobutanoic acid.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using techniques such as FT-IR, NMR, and single-crystal X-ray diffraction. For example, the crystal structure of a related compound was solved using single-crystal X-ray diffraction data and refined to a final R-value of 0.0467 . The molecular structure influences the physical and chemical properties and is crucial for understanding the reactivity of the compound.
Chemical Reactions Analysis
The amino group in 4-(4-Aminoanilino)-4-oxobutanoic acid can undergo various chemical reactions, such as coupling reactions, which are useful in the synthesis of larger organic molecules. The presence of the oxo group also allows for reactions such as condensation or further oxidation. The related compound with a benzene spacer was synthesized via a copper-catalyzed cross-coupling reaction, indicating the potential for similar reactions with 4-(4-Aminoanilino)-4-oxobutanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-(4-Aminoanilino)-4-oxobutanoic acid have been characterized using various analytical techniques. The thermal stability of these compounds can be determined using TGA and DTA analysis . The optical properties, such as UV-Vis absorption, are also important, with one related compound showing a low cutoff wavelength at 219 nm . The presence of functional groups and their interactions can be confirmed by FT-IR spectroscopy, which can reveal hydrogen bonding patterns . The NLO efficiency and dielectric properties of these compounds can also be studied, providing information on their potential applications in materials science .
Safety And Hazards
The safety data sheet for a similar compound, “4-Aminobenzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .
Eigenschaften
IUPAC Name |
4-(4-aminoanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFIPDZIPIAORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279086 | |
| Record name | 4-(4-aminoanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminoanilino)-4-oxobutanoic acid | |
CAS RN |
5415-22-5 | |
| Record name | NSC11214 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-aminoanilino)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

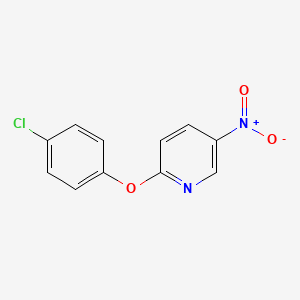

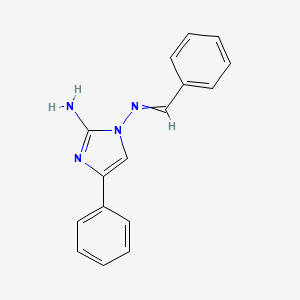
![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)
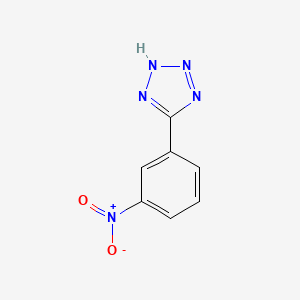

![7-Bromothieno[3,2-c]pyridin-4(5h)-one](/img/structure/B1296042.png)
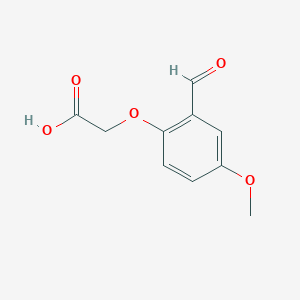
![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)
